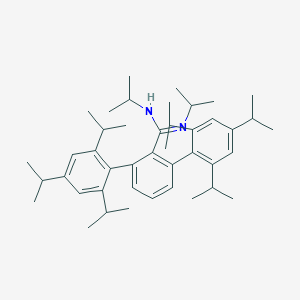
N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine, also known as DIBPFF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of formamidine compounds, which are known for their diverse range of applications in various fields such as medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine as a catalyst involves its ability to activate the aryl halide substrate by forming a complex with it. This complex then undergoes oxidative addition with the palladium catalyst, resulting in the formation of an intermediate that can undergo further reactions.
Biochemical and Physiological Effects:
Although N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have potential as an anti-cancer agent. N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine has been shown to inhibit the growth of cancer cells in vitro, although its mechanism of action in this context is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine as a catalyst is its high stability and reactivity. N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine is also readily available and relatively inexpensive compared to other catalysts. However, one limitation of using N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine is its sensitivity to air and moisture, which can affect its reactivity and stability.
Direcciones Futuras
There are several potential future directions for research on N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine. One area of interest is the development of new synthetic methods for N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine that are more efficient and cost-effective. Another potential direction is the exploration of N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine's potential as an anti-cancer agent, which could involve further studies on its mechanism of action and potential toxicity. Additionally, the use of N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine in other fields such as materials science and agriculture could also be explored.
Métodos De Síntesis
The synthesis of N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine involves a multi-step process that requires expertise in organic chemistry. The most commonly used method for synthesizing N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine is the reaction of 2,6-bis(2,4,6-triisopropylphenyl)phenyllithium with N,N-diisopropylformamide in the presence of a catalytic amount of copper iodide. This reaction results in the formation of N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine as a white solid with a high yield.
Aplicaciones Científicas De Investigación
N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine has been extensively studied for its potential applications in various fields of science. One of the most promising applications of N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine is its use as a catalyst in organic reactions. N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine has been shown to be an effective catalyst in various reactions such as Suzuki coupling, Heck reaction, and Sonogashira coupling.
Propiedades
Nombre del producto |
N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine |
|---|---|
Fórmula molecular |
C43H64N2 |
Peso molecular |
609 g/mol |
Nombre IUPAC |
N,N//'-di(propan-2-yl)-2,6-bis[2,4,6-tri(propan-2-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C43H64N2/c1-24(2)32-20-36(26(5)6)40(37(21-32)27(7)8)34-18-17-19-35(42(34)43(44-30(13)14)45-31(15)16)41-38(28(9)10)22-33(25(3)4)23-39(41)29(11)12/h17-31H,1-16H3,(H,44,45) |
Clave InChI |
VQTKDDDHXLDESG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(=NC(C)C)NC(C)C)C(C)C |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(=NC(C)C)NC(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B288820.png)
![3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B288832.png)

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B288837.png)

![1-[(4-Bromophenyl)sulfonyl]-2-methylindoline](/img/structure/B288844.png)
![1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288846.png)



![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)
